molecular formula C16H12O6 B161992 4-Hydroxyvertixanthone CAS No. 85003-85-6

4-Hydroxyvertixanthone

Cat. No.: B161992
CAS No.: 85003-85-6
M. Wt: 300.26 g/mol
InChI Key: MJOGVUMPZLEYIH-UHFFFAOYSA-N
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Description

Contextualization within Xanthone (B1684191) Chemistry and Biological Significance

4-Hydroxyvertixanthone belongs to the xanthone class of heterocyclic compounds, which are characterized by a dibenzo-γ-pyrone scaffold. mdpi.com This tricyclic system consists of two benzene (B151609) rings fused to a central pyran ring. frontiersin.orgresearchgate.net Xanthones are a diverse group of natural products found in higher plants, lichens, and microorganisms. researchgate.net Their biosynthesis can occur through the shikimate-acetate pathway in plants or the acetate-malonate pathway in lower organisms. nih.gov

The structural diversity of xanthones, arising from different oxygenation patterns and substitutions on the benzene rings, leads to a broad spectrum of biological activities. frontiersin.orgnih.gov Xanthones are recognized for their potential as antioxidant, antimicrobial, antifungal, anti-inflammatory, and anticancer agents. researchgate.netnih.gov The biological effects of xanthones are often linked to the nature and position of their substituent groups, with positions C-1, C-3, C-6, and C-8 being identified as key for influencing their activity. nih.gov The presence of functional groups like hydroxyl, prenyl, and methoxy (B1213986) can significantly modulate the biological properties of the xanthone core. researchgate.netnih.gov

Scope of Academic Investigation of this compound

Academic investigation into this compound has primarily focused on its isolation from natural sources and the characterization of its biological activities. This compound is a secondary metabolite produced by various fungi, particularly endophytic species which live within plant tissues. sci-hub.se Researchers have successfully isolated this compound from fungi such as Aspergillus species, including Aspergillus sydowii and Aspergillus versicolor, as well as from Microdiplodia species and Phomopsis species. nih.govrsc.orgmdpi.com

The biological significance of this compound has been explored, with a notable emphasis on its antimicrobial properties. Studies have demonstrated its inhibitory effects against certain bacteria, including the human pathogen Staphylococcus aureus. rsc.orgevitachem.com The mechanism of its antimicrobial action is thought to involve the disruption of cellular processes, potentially through inducing oxidative stress in microbial cells. evitachem.com

In addition to its antimicrobial potential, this compound has been evaluated for other bioactivities. For instance, its ability to inhibit the enzyme α-glucosidase, a target in the management of type 2 diabetes, has been assessed. However, these investigations have generally found it to possess weak or no significant inhibitory activity against this enzyme. researchgate.netsci-hub.se

The following tables summarize the reported biological activities of this compound:

Table 1: Antimicrobial Activity of this compound

Target Organism MIC (μg/mL) Reference
Staphylococcus aureus 4-8 rsc.orgevitachem.com
Escherichia coli 256 mdpi.com
Bacillus subtilis 256 mdpi.com
Pyricularia oryzae 128 mdpi.com
Candida albicans 64 mdpi.com

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: α-Glucosidase Inhibitory Activity of this compound

Finding Reference
Weak or no activity researchgate.netsci-hub.se

α-Glucosidase is an enzyme involved in the digestion of carbohydrates.

Current Research Landscape and Emerging Trends

The current research landscape for this compound is situated within the broader and ongoing exploration of natural products for novel therapeutic agents. The study of secondary metabolites from endophytic fungi remains a vibrant area of research, with scientists continuing to uncover new compounds with interesting biological activities. sci-hub.sescispace.com

Recent studies continue to isolate and identify this compound as part of the metabolic profile of various fungal endophytes. For example, a 2024 study on the secondary metabolites from the endophytic fungus Neurospora terricola identified this compound among 34 other polyketides. rsc.org This highlights its role as a known compound in the continuing effort to map the chemical diversity of endophytic microorganisms.

Emerging trends in natural product research involve the use of advanced analytical techniques for the rapid identification of compounds from complex mixtures and the application of metabolic engineering and synthetic biology to enhance the production of promising molecules. frontiersin.org While specific research on this compound has not been extensive, its established antimicrobial activity suggests it could be a candidate for further investigation, potentially as a scaffold for the synthesis of more potent derivatives. The continued interest in microbial natural products as a source of new antibiotics may lead to a renewed focus on compounds like this compound in the future.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-7-3-10(18)14-11(4-7)22-12-6-8(17)5-9(16(20)21-2)13(12)15(14)19/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOGVUMPZLEYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85003-85-6
Record name 4-Hydroxyvertixanthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085003856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYVERTIXANTHONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4KJT6YJP8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Bioproduction of 4 Hydroxyvertixanthone

Isolation from Fungal Endophytes

Endophytic fungi represent a significant reservoir of novel bioactive compounds. The isolation of 4-Hydroxyvertixanthone from several such fungi underscores their metabolic potential.

An endophytic strain of Aspergillus versicolor, isolated from the medicinal plant Huperzia serrata, has been identified as a producer of this compound. rsc.orgresearchgate.netsci-hub.se In a study focused on the chemical constituents of this fungus, researchers cultivated the organism and subsequently performed extraction and chromatographic separation of its metabolites. researchgate.net This process led to the isolation of several xanthones, including this compound. rsc.orgresearchgate.netsci-hub.se The structure of the compound was elucidated through detailed analysis of its spectroscopic data. researchgate.net This discovery was part of a broader investigation into the bioactive compounds from endophytic fungi associated with Huperzia serrata. nih.gov

The endophytic fungus Neurospora terricola, sourced from the vulnerable conifer Pseudotsuga gaussenii, has also been found to produce this compound. nih.govdp.tech A chemical investigation of the secondary metabolites from a rice culture broth of this fungus led to the isolation and characterization of 34 structurally diverse polyketides, which included this compound. nih.gov This finding highlights the chemical diversity of endophytes associated with endangered plant species. nih.gov

The fungal genus Phomopsis, known to be a rich source of bioactive secondary metabolites, has also been linked to the production of this compound. researchgate.netnih.gov Specifically, the compound was obtained from an endophytic fungus identified as Phomopsis sp. researchgate.net The genus Phomopsis and its teleomorph Diaporthe are widely distributed and are recognized for their potential to produce a diverse array of bioactive compounds. nih.gov

This compound has been reported in both Aspergillus wentii and Aspergillus sydowii. nih.gov While it has been isolated from Microdiplodia species as well, its presence in these two Aspergillus species further expands the list of known fungal sources. nih.gov Aspergillus sydowii, in particular, has been a subject of interest for its production of various xanthones. researchgate.netsemanticscholar.org

Biosynthetic Pathways of Xanthones

The formation of the xanthone (B1684191) scaffold in fungi is a complex process involving multiple enzymatic steps.

In fungi, the core structure of xanthones is derived entirely from the polyketide pathway. mdpi.comnih.govresearchgate.net This pathway begins with the precursor acetyl-CoA and involves the sequential addition of malonyl-CoA units, catalyzed by polyketide synthases (PKSs), to create a polyketide chain. rsc.orgmdpi.com This linear chain then undergoes a series of cyclization and aromatization reactions. mdpi.com A key step in the formation of the xanthone core is a Baeyer-Villiger oxidation. rsc.org Subsequent modifications, such as hydroxylation, lead to the final structure of compounds like this compound. rsc.org

Table 1: Fungal Sources of this compound

Fungal Species Host Plant/Source
Aspergillus versicolor Huperzia serrata rsc.orgresearchgate.netsci-hub.se
Neurospora terricola Pseudotsuga gaussenii nih.gov
Phomopsis Species Not specified researchgate.net
Aspergillus wentii Not specified nih.gov
Aspergillus sydowii Not specified nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Acetyl-CoA

Enzymatic Mechanisms and Decoding Enzymes

The biosynthesis of xanthones in fungi, including this compound, follows the polyketide pathway, a major route for the production of diverse secondary metabolites. sci-hub.semdpi.com This multi-step process is catalyzed by a series of specific enzymes.

The core enzymatic machinery involves Polyketide Synthases (PKS) . These large, multifunctional enzymes catalyze the assembly of a polyketide chain from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. vulcanchem.comwikipedia.org The process begins with the PKS generating a tetracyclic intermediate. vulcanchem.com

Following the initial assembly, a series of post-PKS modification enzymes "decode" the polyketide intermediate and tailor it to produce the final xanthone structure. Key enzymatic steps include:

Oxidative Cyclization : Intramolecular condensation reactions, often catalyzed by cyclases, lead to the formation of the characteristic three-ring xanthone scaffold. vulcanchem.com

Hydroxylation : Cytochrome P450 monooxygenases are crucial for introducing hydroxyl (-OH) groups at specific positions on the aromatic rings. vulcanchem.com In the case of this compound, these enzymes are responsible for the hydroxylations at positions 3 and 8. vulcanchem.com

Methylation : The methyl group at position 6 is added by S-adenosylmethionine (SAM)-dependent transferases . vulcanchem.com

Esterification : The final structure includes a methyl ester, indicating the action of an ester-forming enzyme.

The sequence and action of these "decoding enzymes" are critical in determining the final structure and properties of the xanthone. sci-hub.seresearchgate.net

Putative Biosynthetic Gene Clusters and Pathways

In fungi, the genes encoding the enzymes for a specific metabolic pathway are often physically linked on the chromosome, forming a Biosynthetic Gene Cluster (BGC) . frontiersin.org This organization facilitates the coordinated regulation and expression of all the necessary enzymes for producing a complex molecule like this compound. frontiersin.org The increasing availability of fungal genome sequences has enabled the identification of numerous BGCs, many of which are "silent" or "orphan" under standard laboratory conditions. frontiersin.org

Genome mining and analysis have successfully linked specific BGCs to the production of this compound.

BGC0001988 : This cluster, identified in Aspergillus novofumigatus IBT 16806, is listed as the neosartorin (B3115946) biosynthetic gene cluster and is also responsible for producing this compound. secondarymetabolites.org

Bipolaris sorokiniana BGC : A BGC found in the phytopathogenic fungus Bipolaris sorokiniana strain 11134 has been shown to produce several chlorinated chromones and xanthones, including this compound. researchgate.netu-tokyo.ac.jpu-tokyo.ac.jp

The general biosynthetic pathway encoded by these clusters starts with primary metabolism intermediates and proceeds through the steps outlined by the enzymatic mechanisms. The presence of a PKS gene is a hallmark of these clusters, alongside genes for tailoring enzymes like monooxygenases, methyltransferases, and transcription factors that regulate the cluster's expression. frontiersin.orgnih.gov

Strategies for Enhanced Bioproduction

Optimization of Microbial Fermentation Conditions

To increase the yield of this compound from its native fungal producers, optimization of microbial fermentation conditions is a critical strategy. nih.gov The production of secondary metabolites is highly sensitive to the growth environment, and manipulating fermentation parameters can significantly boost output by creating an ideal environment for the microorganism's growth and metabolic activity. frontiersin.org Key parameters for optimization include:

Medium Composition : Adjusting the sources and concentrations of carbon (e.g., molasses, sucrose) and nitrogen (e.g., peptone, yeast extract) can dramatically affect yield. nih.govmdpi.com

pH and Temperature : Each microorganism has an optimal pH and temperature range for growth and secondary metabolite production. For instance, studies on Bacillus velezensis identified optimal temperatures and pH values that led to a more than 28-fold increase in product yield compared to pre-optimized conditions. frontiersin.org

Inoculum Size and Culture Time : The amount of microbial starter culture and the duration of the fermentation process are crucial variables that need to be fine-tuned. nih.govmdpi.com Optimization for Aspergillus niger fermentation determined an ideal culture time of 24 hours and an inoculum volume of 4%. mdpi.com

Aeration and Agitation : For aerobic fungi, the rate of oxygen supply and mixing speed can influence metabolic activity and product formation. nih.gov

Precursors and Co-factors : The addition of specific precursors or mineral co-factors (e.g., MgSO₄, Fe²⁺) to the fermentation broth can enhance the efficiency of the biosynthetic pathway. nih.gov

Table 2: General Parameters for Fermentation Optimization

Parameter Description Example of Effect Reference(s)
Carbon Source Provides energy and building blocks for growth and metabolism. Sucrose and soybean steep powder were optimal for ginsenoside conversion. nih.gov
Nitrogen Source Essential for synthesis of proteins, enzymes, and nucleic acids. Peptone was a key factor in optimizing B. velezensis fermentation. frontiersin.org
Temperature Affects enzyme kinetics and microbial growth rate. Optimal temperature for B. velezensis was found to be 25.57°C. frontiersin.org
pH Influences enzyme activity and nutrient uptake. Optimal initial pH for A. niger fermentation was 7.0. mdpi.com
Inoculum Size The initial amount of microbes introduced into the fermenter. An inoculum of 4% was optimal for wheat germ peptide production. mdpi.com

| Culture Time | The duration of the fermentation process. | A 95.90-hour culture time was optimal for B. velezensis. | frontiersin.org |

Biotransformation for Analog Generation

Biotransformation utilizes microbial cells or their enzymes to perform chemical modifications on a substrate, in this case, this compound, to generate new, structurally related compounds or analogs. sci-hub.senih.gov This approach is a powerful tool in drug discovery for creating derivatives with potentially improved activity, solubility, or other pharmacological properties. sci-hub.se

Endophytic fungi, in particular, possess unique biocatalytic machinery capable of carrying out a wide range of biotransformation reactions. sci-hub.se These reactions can include hydroxylation, glycosylation, methylation, and hydrogenation. For example, studies on other natural products have demonstrated the potential of this strategy. The fungus Paraconiothyrium brasiliense has been used to generate hydrogenated analogs of brasilamides. japsonline.com While specific biotransformation studies on this compound are not detailed, the principle remains a promising avenue for creating a library of novel xanthone derivatives for further investigation. sci-hub.se

Chemical Synthesis and Derivatization of 4 Hydroxyvertixanthone

De Novo Synthetic Routes to 4-Hydroxyvertixanthone

De novo synthesis, or the creation of the molecule from basic chemical precursors, provides a route to access this compound and related scaffolds without reliance on natural isolation. These strategies are crucial for enabling systematic structural modifications and producing larger quantities of the compound for further study.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. acsgcipr.orgtcichemicals.com This approach is prized in medicinal and combinatorial chemistry for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. acsgcipr.orgtcichemicals.com MCRs often reduce waste by minimizing intermediate purification steps and telescoping a synthetic sequence. acsgcipr.org

For xanthone (B1684191) synthesis, MCRs offer a convergent and powerful strategy. acsgcipr.orgresearchgate.net A notable approach involves a one-pot, tandem [4+1]-[4+2] cycloaddition reaction. researchgate.net This method can use 3-carbonylchromones, isocyanides, and various dienophiles as the starting components. researchgate.net The sequence efficiently constructs polysubstituted dihydroxanthones, which are structurally analogous to ergochromes and serve as direct precursors to the xanthone core. researchgate.net These dihydroxanthone intermediates can then be readily aromatized to the final xanthone structure. researchgate.net A one-pot multicomponent protocol has been specifically noted for the synthesis of this compound. scispace.com

Retrosynthetic analysis of the this compound structure reveals key bond disconnections for a logical synthetic plan. The central xanthone core is the primary target of these strategies. A common and effective approach involves the cyclization of carefully chosen precursors to form the tricyclic system. evitachem.com

A general synthetic pathway relies on the condensation of substituted phenolic compounds with carbonyl derivatives, followed by a cyclodehydration reaction to forge the xanthone ring. evitachem.com The choice of precursors is critical for controlling the final substitution pattern on the aromatic rings. Key parameters that must be optimized for this cyclization to be successful include:

Temperature : Reactions are typically performed at elevated temperatures, often in the range of 60-120 °C, to provide the necessary activation energy for the cyclization step. evitachem.com

Solvents : Solvents like ethanol (B145695) or acetic acid are frequently used as they effectively dissolve the reactants and facilitate the reaction kinetics. evitachem.com

Catalysts : Acid catalysts, such as sulfuric acid, are often employed to accelerate the rate of the cyclodehydration reaction. evitachem.com

Synthesis of this compound Derivatives

The generation of derivatives is fundamental to drug discovery and chemical biology, allowing for the fine-tuning of a molecule's properties.

The design of derivatives is a deliberate process guided by principles aimed at enhancing desired properties while minimizing negative ones. For a molecule like this compound, structural modifications are often intended to improve biological activity. evitachem.com The core principle is to systematically alter parts of the molecule—the functional groups or the core scaffold—and then assess the impact of these changes.

The process is iterative, involving cycles of design, synthesis, and testing. jnd.org Key considerations in the design of new derivatives include:

Identifying the Pharmacophore : Determining which parts of the this compound structure are essential for its biological effects.

Modifying Functional Groups : The existing hydroxyl groups on the this compound scaffold are reactive and can be targeted for modification through reactions like oxidation or substitution to create new derivatives. evitachem.com

Enhancing Physicochemical Properties : Modifications may be designed to improve factors like solubility, stability, or cell permeability.

Exploring Structure-Activity Relationships (SAR) : Creating a library of related compounds helps to build a detailed understanding of how specific structural features correlate with biological function.

A wide array of synthetic methods can be employed to build upon the this compound core. Functional group elaboration involves the chemical transformation of existing groups, such as the native hydroxyls, into other functionalities. evitachem.com

A more complex modification involves the incorporation of new heterocyclic rings onto the xanthone scaffold. Heterocycles are a cornerstone of medicinal chemistry, as their inclusion can drastically alter a molecule's biological profile and physical properties. openmedicinalchemistryjournal.comnih.gov Various strategies exist for synthesizing and attaching heterocyclic systems:

Condensation Reactions : A common method for forming heterocycles involves the reaction of precursors like 2-aminobenzenthiols with diketones or ketoesters to produce 1,4-benzothiazines. openmedicinalchemistryjournal.com

Transition-Metal Catalysis : Modern catalytic methods, such as the hydroarylation of alkynes, provide powerful and selective ways to construct complex heterocyclic systems. rsc.org

Cycloaddition Reactions : These reactions are effective for building four-membered heterocycles like oxetanes and azetidines, which can serve as unique structural motifs. rsc.org

Multi-Step Sequences : The synthesis of complex derivatives can involve multi-step procedures, such as the reaction of a precursor with chloroacetyl chloride in the presence of a base to form β-lactam rings. uobaghdad.edu.iq

Advanced Spectroscopic Techniques for Structure Elucidation

The unambiguous determination of a molecule's structure is a critical and non-trivial step in chemical synthesis and natural product chemistry. numberanalytics.com For complex molecules like this compound and its derivatives, a combination of advanced spectroscopic techniques is required. oa.mg

The primary tools for routine structure elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). numberanalytics.comnih.gov

Nuclear Magnetic Resonance (NMR) : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. numberanalytics.comnih.gov

1D NMR : Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental experiments that reveal the chemical environment and connectivity of atoms. nih.gov

2D NMR : For complex structures like xanthones, 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential. nih.gov These experiments help to establish correlations between different nuclei, allowing chemists to piece together the molecular structure and definitively assign proton and carbon resonances. nih.gov

Mass Spectrometry (MS) : MS provides the precise molecular weight of a compound and offers information about its elemental composition. numberanalytics.comnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze reaction products. nih.gov High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. mdpi.com For this compound, LC-MS analysis under positive ionization mode shows a precursor ion [M+H]⁺ at an m/z of 301.072. nih.gov

The combined data from these powerful analytical methods allows for the confident structural confirmation of newly synthesized compounds. numberanalytics.comoa.mg

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data to construct a detailed article on the mechanistic investigations of this compound's biological activities according to the provided outline.

Extensive searches for in vitro studies on this compound did not yield specific research detailing its effects on:

Caspase cascade activation.

The regulation of pro-apoptotic genes such as p53, PUMA, Caspase 3, 8, 9, and the anti-apoptotic gene Bcl-2.

Induction of G2/M phase cell cycle arrest.

Topoisomerase inhibition and its DNA intercalation mechanisms.

While the compound is mentioned in literature as a natural product isolated from certain organisms oa.mg, the specific, in-depth mechanistic studies required to populate the requested article sections are not available. The existing research focuses on broader chemical classes or general biological pathways rather than the specific actions of this compound.

Therefore, to adhere to the strict requirements of focusing solely on this compound and ensuring scientific accuracy, it is not possible to generate the requested article at this time.

Mechanistic Investigations of Biological Activities

Anticancer Mechanisms (In Vitro Studies)

Signaling Pathway Modulation

4-Hydroxyvertixanthone has been identified as a modulator of several critical signaling pathways that are often dysregulated in disease states. Its ability to interfere with these pathways provides a basis for its observed biological activities.

The Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. ijbs.comwikipedia.org Dysregulation of this pathway is a common feature in many cancers, contributing to tumor development and resistance to therapies. nih.govnih.gov

Research has indicated that this compound is among a group of compounds that can influence the PI3K/Akt signaling cascade. oa.mg The inhibition of this pathway is a significant area of interest in cancer research. The pathway is activated by various growth factors and hormones, leading to the phosphorylation and activation of Akt. ijbs.comwikipedia.org Activated Akt then influences a range of downstream targets. wikipedia.org One of the key negative regulators of this pathway is the tumor suppressor PTEN, which counteracts PI3K activity. wikipedia.org Enhanced PTEN function leads to the inhibition of PI3K/Akt signaling. oa.mg

Table 1: Key Components of the PI3K/Akt Signaling Pathway

Component Function Role in Cancer
PI3K (Phosphatidylinositol 3-Kinase) A family of enzymes that phosphorylate the 3'-hydroxyl group of phosphoinositides. Frequently mutated or amplified, leading to pathway hyperactivation. nih.gov
Akt (Protein Kinase B) A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes. Hyperactivation promotes cell survival, proliferation, and growth. ijbs.comnih.gov
PTEN (Phosphatase and Tensin Homolog) A tumor suppressor that dephosphorylates PIP3, thereby inhibiting the PI3K/Akt pathway. Loss or mutation of PTEN is common in many cancers, leading to uncontrolled cell growth. wikipedia.orgnih.gov
mTOR (mammalian Target of Rapamycin) A downstream effector of Akt that regulates cell growth, proliferation, and survival. Often hyperactivated in cancer, promoting tumor progression. wikipedia.org

Beyond the PI3K/Akt pathway, this compound's influence may extend to other interconnected signaling networks that are vital for cell function and are often implicated in disease.

MYCN: The MYC family of proto-oncogenes, including MYCN, encodes transcription factors that regulate cell proliferation, growth, and apoptosis. The PI3K/Akt pathway is known to promote the induction of MYC. ijbs.com

SPHK1-S1P: Sphingosine kinase 1 (SphK1) and its product, sphingosine-1-phosphate (S1P), are critical signaling molecules involved in processes like cell growth, survival, and migration. Vascular endothelial growth factor (VEGF) signaling through its receptor, VEGFR2, can activate SphK1. plos.org

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. plos.org VEGF binding to VEGFR2 initiates a signaling cascade that promotes endothelial cell proliferation and migration. plos.org

PAK1: P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a role in cytoskeletal dynamics, cell motility, and proliferation.

The cell cycle is a tightly regulated process controlled by a series of checkpoints and regulatory proteins to ensure proper cell division. mdpi.com Key players in this process include cyclin-dependent kinases (CDKs) and their inhibitors.

This compound's biological activities may involve the modulation of proteins that govern cell cycle progression. One such critical regulator is p21Cip1/Waf1, a cyclin-dependent kinase inhibitor. mdpi.comnih.gov p21Cip1/Waf1 can halt the cell cycle by binding to and inhibiting the activity of CDK complexes, such as CDK2. mdpi.com The CDK2/cyclin E complex is essential for the transition from the G1 to the S phase of the cell cycle. mdpi.comnih.gov By inhibiting this complex, p21Cip1/Waf1 prevents cells from replicating their DNA and dividing. mdpi.comnih.gov The regulation of p21Cip1/Waf1 and its interaction with CDK2 is a crucial mechanism for controlling cell proliferation and can be a target for therapeutic intervention. nih.gov

Microtubule Dynamics Interference

Microtubules are dynamic polymers that are essential components of the cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport. nih.govarxiv.org The constant assembly and disassembly of microtubules, a process known as dynamic instability, is critical for their function, particularly in the formation of the mitotic spindle during cell division. nih.govnih.gov

Interference with microtubule dynamics can lead to mitotic arrest and, ultimately, apoptosis (programmed cell death). nih.gov Agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. nih.gov These agents can either stabilize or destabilize microtubules, both of which disrupt their normal function and can trigger cell death. nih.govnih.gov The potential for a compound to interfere with microtubule dynamics represents a significant mechanism of action for its anti-proliferative effects.

Anti-inflammatory Mechanisms (In Vitro Studies)

Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells. frontiersin.org While it is a protective mechanism, chronic or dysregulated inflammation can contribute to various diseases.

Cytokines and chemokines are small proteins that are crucial mediators of the inflammatory response. frontiersin.orgmdpi.com They are responsible for cell signaling and recruiting immune cells to the site of inflammation. frontiersin.org

Pro-inflammatory Cytokines: Key pro-inflammatory cytokines include interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). mdpi.com These molecules are produced by various immune cells and are involved in the amplification of inflammatory reactions. mdpi.commdpi.com

Chemokines: Chemokines, such as interleukin-8 (IL-8) and RANTES (CCL5), are chemotactic cytokines that direct the migration of immune cells. frontiersin.org

In vitro studies have demonstrated that certain compounds can modulate the production of these inflammatory mediators. mdpi.comnih.gov For instance, in experimental models, the induction of an inflammatory response can lead to the upregulation of pro-inflammatory cytokines and chemokines. nih.gov The ability of a compound to counteract this upregulation is a key indicator of its anti-inflammatory potential. nih.govnih.gov

Table 2: Key Inflammatory Mediators

Mediator Type Primary Function in Inflammation
TNF-α (Tumor Necrosis Factor-α) Pro-inflammatory Cytokine Induces expression of adhesion molecules, synthesis of other cytokines. mdpi.com
IL-1β (Interleukin-1β) Pro-inflammatory Cytokine Similar to TNF-α, promotes endothelial activation and leukocyte recruitment. mdpi.com
IL-6 (Interleukin-6) Pro-inflammatory Cytokine Involved in the acute phase response and immune regulation. mdpi.com
IL-8 (Interleukin-8) Chemokine Recruits neutrophils to the site of inflammation. mdpi.com
RANTES (CCL5) Chemokine Recruits T cells, macrophages, and other leukocytes. frontiersin.org

Antimicrobial Mechanisms

Antibacterial Action

Interference with Cell Wall Synthesis and DNA Replication

The structural integrity of the cell wall and the fidelity of DNA replication are paramount for microbial survival. Certain xanthone (B1684191) derivatives have been shown to disrupt these fundamental processes. For instance, the compound XT17 has demonstrated a dual mode of action by disrupting the cell wall through interactions with lipoteichoic acid or lipopolysaccharides and by inhibiting DNA synthesis. nih.gov Molecular docking studies further suggest that XT17 can form a stable complex with the bacterial DNA gyrase enzyme, a key player in DNA replication. nih.gov DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. nordicbiosite.comuniprot.orgvaia.com Its inhibition effectively halts these vital cellular activities. nih.govvaia.com

The inhibition of DNA gyrase is a recognized mechanism for various antimicrobial agents. nih.govmdpi.comrcsb.org These inhibitors often target the ATP-binding site on the GyrB subunit of the enzyme, preventing the necessary conformational changes for its function. nih.govmdpi.comnih.gov This disruption of DNA topology ultimately leads to the cessation of DNA replication and repair, proving lethal to the cell. frontiersin.org

Antifungal Action

The fungal cell wall is a dynamic and essential organelle that provides structural support and protection against environmental stresses. nih.govmdpi.complos.org Its composition, primarily of chitin (B13524), glucans, and mannoproteins, is crucial for maintaining cell integrity. nih.govplos.org Alterations to this structure can have profound effects on fungal viability.

Studies on this compound have not explicitly detailed its direct interaction with and alteration of the fungal cell wall structure. However, the broader class of xanthones has been noted for its antifungal properties, which often involve disruption of cellular structures. mdpi.com For example, some antifungal peptides cause morphological changes such as the detachment of the cytoplasm membrane from the cell wall. frontiersin.org The cell wall's ability to undergo remodeling in response to stress, such as exposure to antifungal agents, is a known defense mechanism. mdpi.combiorxiv.org This can involve changes in the cross-linking of polysaccharides like chitin and glucan. nih.govbiorxiv.org

Ergosterol (B1671047) is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function. nih.govmdpi.commdpi.com The ergosterol biosynthesis pathway is a primary target for many antifungal drugs. mdpi.comnih.govmdpi.com Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function. nih.govnih.gov

While direct evidence for this compound specifically inhibiting ergosterol biosynthesis is not available, other natural compounds have demonstrated this mechanism. For instance, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB) has been shown to significantly reduce ergosterol levels in Fusarium graminearum. nih.gov Similarly, citral (B94496) has been found to inhibit ergosterol biosynthesis in Candida tropicalis. journalijtdh.com The enzymes in the ergosterol pathway, such as lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), are common targets for antifungal agents. mdpi.commdpi.com

Table 1: Examples of Compounds Interfering with Ergosterol Biosynthesis

CompoundFungal Species AffectedKey FindingsReference
2-hydroxy-4-methoxybenzaldehyde (HMB)Fusarium graminearumSignificantly reduced ergosterol levels. nih.gov
CitralCandida tropicalisInhibited ergosterol biosynthesis. journalijtdh.com
AzolesVarious fungiInhibit lanosterol 14α-demethylase. nih.govmdpi.com
Polyenes (e.g., Amphotericin B)Various fungiBind to ergosterol, forming pores in the membrane. nih.govmdpi.com

The synthesis of macromolecules such as DNA, RNA, and proteins is fundamental to cell growth and division. uu.nlsemanticscholar.org Inhibition of these processes is a key strategy for antimicrobial agents. Some compounds can interfere with the incorporation of precursors into DNA, RNA, and proteins. uu.nl This inhibition can be a direct effect on the synthetic machinery or an indirect consequence of other cellular disruptions, such as a depleted energy state. uu.nl For instance, inhibitors of oxidative phosphorylation can lead to reduced ATP levels, which in turn inhibits macromolecular synthesis. uu.nl In some cases, the inhibition of macromolecular synthesis can prevent apoptosis induced by oxidative stress by shunting cysteine from protein synthesis to the production of the antioxidant glutathione. nih.gov

DNA gyrase is a crucial bacterial enzyme that modulates DNA topology and is a validated target for antibiotics. nih.govmdpi.comrcsb.org The enzyme is composed of two subunits, GyrA and GyrB. mdpi.com The GyrB subunit contains an ATP-binding site that provides the energy for the enzyme's supercoiling activity. uniprot.orgnih.govmdpi.comnih.gov Inhibitors that target this ATP-binding site can effectively block the enzyme's function, leading to the cessation of DNA replication. nih.govmdpi.com Xanthone derivatives, among other compounds, have been investigated for their potential to interact with this site. nih.gov

Table 2: Research on DNA Gyrase B Inhibition

Inhibitor ClassKey Interaction DetailsOutcome of InhibitionReference
CatechinsBind to the ATP-binding site of the GyrB subunit.Inhibition of bacterial DNA gyrase activity. nih.gov
Xanthone derivatives (e.g., XT17)Form a stable complex with the bacterial gyrase enzyme.Suppression of DNA synthesis. nih.gov
Hybrid InhibitorsInteract with both the catalytic and ATP-binding sites.Low nanomolar inhibition of DNA gyrase and antibacterial activity. mdpi.com
PyrrolopyrimidinesTarget the ATP-binding pockets of DNA gyrase (GyrB) and topoisomerase IV (ParE).Potent, broad-spectrum enzymatic activity. rcsb.org

The mitochondrial electron transport chain (ETC) is a primary site of cellular respiration and also a major source of reactive oxygen species (ROS). nih.govnih.govdroracle.ai ROS, such as superoxide (B77818) radicals, are natural byproducts of electron transport but can cause significant cellular damage when produced in excess. nih.govnih.govmdpi.comfrontiersin.org Some antifungal compounds are believed to exert their effects by inducing the production of ROS, leading to oxidative stress and cell death. frontiersin.org

The ETC consists of several protein complexes, with Complexes I and III being significant sites of ROS generation. nih.govdroracle.ai The flow of electrons through these complexes can sometimes "leak" and prematurely react with oxygen to form superoxide. nih.govdroracle.ai Certain conditions, such as a high mitochondrial membrane potential, can enhance ROS production. droracle.aimdpi.com The modulation of these electron transfer processes and the subsequent generation of ROS represent a potential mechanism of action for antimicrobial compounds.

Other Investigated Biological Activities (General Xanthones)

Xanthones are a class of heterocyclic compounds recognized for their significant antioxidant properties. mdpi.comnih.gov Their unique chemical structure, consisting of a dibenzo-γ-pyrone nucleus, allows them to act as potent free radical scavengers. rsc.orgresearchgate.net The antioxidant capacity of xanthones is primarily attributed to their ability to donate a hydrogen atom or a single electron to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids. researchgate.netnih.gov

The structure-activity relationship studies have indicated that the presence and position of hydroxyl and other functional groups on the xanthone scaffold are crucial for their antioxidant potential. mdpi.com For instance, the presence of hydroxyl groups, particularly at positions C-1, C-3, C-6, and C-8, has been shown to enhance the antioxidant activity. mdpi.com Theoretical studies using quantum chemical calculations have explored the thermodynamics and kinetics of the antioxidant mechanisms of various xanthones, such as the single electron transfer (SET) mechanism. rsc.orgresearchgate.net These studies have shown that in aqueous environments, some xanthones exhibit antioxidant activities surpassing that of the well-known antioxidant, Trolox. nih.gov

The primary mechanism of action for the antioxidant activity of many xanthones involves the scavenging of free radicals. researchgate.net Research has demonstrated that certain xanthones can effectively scavenge superoxide radicals (O₂•⁻), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻). nih.gov For example, jacareubin (B1672725) and 2-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone, isolated from Calophyllum brasiliense, have shown significant scavenging capacity for these reactive species. nih.gov Furthermore, studies on xanthones from mangosteen (Garcinia mangostana) have highlighted their ability to protect against oxidative damage. nih.govacs.org

The antioxidant activity of xanthones can be quantified using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.netscielo.br The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. researchgate.net

Table 1: Antioxidant Activity of Selected Xanthones

CompoundAssayIC50 (µg/mL)Source
Methanolic extract of Crassocephalum montuosumDPPH11.6 - 21.8 researchgate.net
70% ethanol (B145695) extract of a plantDPPH47.064 researchgate.net
Baccaurea costulata fruit juiceDPPH51.63 ± 3.42 researchgate.net
Baccaurea motleyana fruit juiceDPPH76.95 ± 1.28 researchgate.net

This table presents a selection of antioxidant activity data for various xanthone-containing extracts as reported in the literature. The IC50 values demonstrate the varying antioxidant potential among different sources.

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. wikipedia.org Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. wikipedia.org Consequently, α-glucosidase inhibitors are an important therapeutic target for managing type 2 diabetes. nih.gov Xanthone derivatives, both natural and synthetic, have emerged as a promising class of α-glucosidase inhibitors. nih.govresearchgate.net

The inhibitory mechanism of xanthones on α-glucosidase can be competitive, non-competitive, or mixed-type. mdpi.comacs.org For instance, studies on 1,3,7-trihydroxyxanthone and 1,3-dihydroxybenzoxanthone revealed them to be non-competitive inhibitors, suggesting they bind to a site on the enzyme distinct from the active site. acs.orgacs.org This binding can induce conformational changes in the enzyme, such as a loss in the α-helix content of the secondary structure, which in turn affects its catalytic function. acs.orgacs.org

Structure-activity relationship studies have provided insights into the features that govern the α-glucosidase inhibitory activity of xanthones. The presence of polyhydroxyl groups and expanded aromatic rings are considered key pharmacophores that facilitate interactions, such as hydrogen bonding and π-π stacking, with the enzyme. acs.orgacs.org The position of substituents on the xanthone core also plays a significant role. For example, the presence of a hydroxyl group at C-1 or C-8 appears to be important for high inhibitory activity. researchgate.net Conversely, bulky substituents, such as a glycoside residue at C-7, can lead to steric hindrance and reduce the inhibitory effect. researchgate.net Molecular docking studies have further elucidated the binding modes of xanthone derivatives with α-glucosidase, identifying key amino acid residues involved in the interaction. nih.gov

The inhibitory potential of xanthones against α-glucosidase is typically evaluated by measuring the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor. Numerous xanthone derivatives have demonstrated potent α-glucosidase inhibitory activity, with some exhibiting significantly lower IC50 values than the standard drug, acarbose. researchgate.netresearchgate.net

Table 2: Alpha-Glucosidase Inhibitory Activity of Selected Xanthone Derivatives

Compound/ExtractIC50 (µM)Source
2-Indolcarbohydrazones (synthetic derivatives)2.3 ± 0.11 - 226.4 ± 6.8 researchgate.net
2-SC 1A (synthetic derivative)19 ± 3 researchgate.net
Acarbose (standard)906.0 ± 6.3 researchgate.net
Acarbose (standard)528 ± 9 researchgate.net
1,2-benzothiazine derivative 93.9 cmu.ac.th
1,2-benzothiazine derivative 15.9 cmu.ac.th
1,2-benzothiazine derivative 87.8 cmu.ac.th
Acarbose (standard)38.3 cmu.ac.th

This table provides a comparative view of the α-glucosidase inhibitory activity of various synthetic derivatives and the standard drug acarbose, as reported in different studies. The data highlights the potential of certain xanthone-related structures as potent inhibitors.

Despite a comprehensive search for scientific literature focusing specifically on the chemical compound “this compound,” no dedicated research articles detailing its Structure-Activity Relationships (SAR), the biological evaluation of its synthesized derivatives, or the specific impact of its substituents on bioactivity could be located.

The foundational principles of SAR in the broader xanthone class of compounds are well-established. Research indicates that the biological activity of xanthones is intrinsically linked to the substitution pattern on their tricyclic core. Key positions on the xanthone scaffold, particularly C-1, C-3, C-6, and C-8, have been identified as crucial for modulating pharmacological effects. The nature of the functional groups at these positions, such as hydroxyl, methoxy (B1213986), and prenyl groups, is known to significantly influence the biological profile of these compounds.

Pharmacophore modeling for various xanthone derivatives has identified essential features for interaction with biological targets, often involving hydrogen bond donors and acceptors, as well as hydrophobic regions. Strategic modifications at key positions are a common approach to optimize the potency and selectivity of xanthones for specific therapeutic targets.

However, the application of these general principles specifically to this compound and its analogs is not documented in the available scientific literature. There are no published studies that systematically evaluate the impact of modifying the chemical structure of this compound on its biological activity. Consequently, detailed research findings, data tables on the biological evaluation of its synthesized derivatives, and specific SAR studies for this compound are not available.

Therefore, while the principles of xanthone research provide a framework for understanding how this compound might behave, the absence of specific studies on this compound prevents a detailed and scientifically accurate discussion as outlined in the requested article structure.

Structure Activity Relationships Sar and Derivative Evaluation

Biological Evaluation of Synthesized Derivatives

In Vitro Bioactivity Assays for Comprehensive Screening

A battery of in vitro bioactivity assays is typically employed for the comprehensive screening of xanthone (B1684191) derivatives to determine their potential as therapeutic agents. These assays are designed to evaluate various aspects of a compound's biological activity, from general cytotoxicity to more specific mechanistic actions.

One of the most common primary screening methods is the cytotoxicity-proliferation test, frequently carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. pandawainstitute.comnih.govnih.gov This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50), providing a quantitative measure of its cytotoxicity against various cancer cell lines. pandawainstitute.comnih.gov

Beyond general cytotoxicity, a range of other assays are utilized to elucidate the mechanisms of action of promising compounds. These can include:

Apoptosis detection assays: To determine if the compound induces programmed cell death.

Wound migration assays: To assess the compound's ability to inhibit cell migration, a key process in cancer metastasis. nih.govresearchgate.net

Cell adhesion assays: To evaluate the effect of the compound on the ability of cancer cells to adhere to extracellular matrix components. nih.govresearchgate.net

Gelatin zymography: To measure the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer invasion. nih.govresearchgate.net

Gene expression analysis: To study the effect of the compound on the expression of genes related to proliferation and apoptosis. nih.govresearchgate.net

These in vitro screening methods provide crucial preliminary data on the bioactivity of xanthone derivatives, allowing for the selection of the most promising candidates for further development.

Comparative Analysis of Efficacy and Potency Among Analogs

The comparative analysis of the efficacy and potency of various 4-Hydroxyvertixanthone analogs, specifically other hydroxylated xanthones, reveals important structure-activity relationships. The anticancer activity of these compounds is significantly influenced by the number and position of hydroxyl groups on the xanthone core. pandawainstitute.com

For instance, studies on a series of hydroxyxanthones against the human liver carcinoma cell line (HepG2) have shown that the presence and location of hydroxyl groups are critical for cytotoxicity. A xanthone with no hydroxyl groups has a high IC50 value, indicating low activity. The addition of a hydroxyl group at the 1-position significantly increases anticancer activity, whereas a hydroxyl group at the 3-position has little effect. pandawainstitute.com This suggests that the substitution pattern on the xanthone scaffold is a key determinant of biological activity.

Further evidence for the importance of the substitution pattern comes from studies on chloro-substituted hydroxyxanthones. The introduction of a chlorine atom to the hydroxyxanthone structure has been shown to enhance anticancer activity against P388 murine leukemia cells. ichem.md

The following table summarizes the in vitro anticancer activity of a selection of hydroxyxanthone derivatives against various cancer cell lines, illustrating the impact of different substitution patterns on their potency.

CompoundSubstitution PatternCell LineIC50 (µM)
XanthoneUnsubstitutedHepG285.3
1-Hydroxyxanthone1-OHHepG243.2
3-Hydroxyxanthone3-OHHepG285.3
1,3-Dihydroxyxanthone1,3-diOHHeLa86
1,3-Dihydroxyxanthone1,3-diOHWiDr114
1,3,6,8-Tetrahydroxyxanthone1,3,6,8-tetraOHHepG29.18
Compound 11,3,6-triOHP3882.37
Chloro-derivative of Compound 11,3,6-triOH, Chloro-substitutedP3880.18

This table is interactive. You can sort the data by clicking on the column headers.

The data clearly indicates that increasing the number of hydroxyl groups can lead to a significant increase in potency, as seen with 1,3,6,8-tetrahydroxyxanthone having a much lower IC50 value compared to the mono- and di-hydroxylated analogs. pandawainstitute.com Furthermore, the addition of other functional groups, such as chlorine, can further enhance the cytotoxic activity of hydroxyxanthones. ichem.md These findings underscore the importance of systematic structural modifications and comprehensive in vitro screening in the development of potent xanthone-based anticancer agents.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. biotech-asia.orgdergipark.org.tr This method is crucial in drug design for understanding and predicting ligand-target interactions. biotech-asia.orgmdpi.com

Elucidation of Ligand-Target Binding Interactions and Binding Modes

Molecular docking studies elucidate how a ligand, such as a xanthone (B1684191) derivative, fits into the binding site of a target protein. biotech-asia.org This involves identifying key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. nih.govcore.ac.uk For instance, in studies of other compounds, analyses have revealed that the presence of specific functional groups, such as hydrogen bond donors and acceptors or aromatic rings, is critical for effective ligand-receptor interaction. dergipark.org.trmdpi.com The acetamide (B32628) group and nitro group in some compounds, for example, have been shown to form significant hydrogen bonds with amino acid residues like Tyrosine (Tyr) and Tryptophan (Trp) in the active site of enzymes. mdpi.com The primary goal is to understand the binding mode, which provides a static snapshot of the likely interaction. nih.gov

Prediction of Binding Affinity and Specificity

A key outcome of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy value (e.g., in kcal/mol). biotech-asia.org This score estimates the strength of the interaction between the ligand and the target protein. arxiv.org Lower binding energy values generally indicate a more stable and favorable interaction. biotech-asia.org These predictions are crucial for ranking different potential ligands and screening large compound libraries to identify those with the highest potential for binding to a specific target. arxiv.orgfrontiersin.org The specificity of binding, which is the ligand's ability to bind preferentially to a particular target over others, can also be inferred from comparing binding affinities across different protein targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, untested compounds based on their physicochemical and structural properties, known as molecular descriptors. wikipedia.orgnih.gov The fundamental form of a QSAR model is: Activity = f(properties) + error. wikipedia.org

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. farmaciajournal.com Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, polar surface area, electronic properties), are then calculated for each compound. mdpi.com Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical relationship is established between these descriptors and the observed biological activity. mdpi.comnih.govplos.org The resulting model, once validated, can be used to predict the activity of novel compounds, accelerating the discovery of potential new drugs or identifying molecules with desired properties. mdpi.combiorxiv.org

Table 1: Common Machine Learning Algorithms in QSAR

Algorithm Description
Multiple Linear Regression (MLR) A statistical technique that uses several explanatory variables to predict the outcome of a response variable. mdpi.com
Random Forest An ensemble learning method that constructs multiple decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.govnih.gov
Support Vector Machine (SVM) A supervised learning model that uses classification algorithms for two-group classification problems. nih.gov

| Extreme Gradient Boosting (XGBoost) | An implementation of gradient boosted decision trees designed for speed and performance. plos.org |

Statistical Analysis of Structural Determinants of Activity

A crucial aspect of QSAR modeling is the interpretation of the model to understand which structural features are most important for a compound's biological activity. nih.gov Statistical analysis of the descriptors included in the final QSAR model reveals the key structural determinants. For example, a model might show that increased lipophilicity and the presence of a halogen atom are positively correlated with activity, while a larger molecular size is negatively correlated. nih.gov This information provides valuable insights into the mechanism of action and guides the rational design of more potent and specific molecules by indicating which parts of the chemical structure should be modified. nih.govresearchgate.netmdpi.com

Advanced Computational Chemistry Approaches

Beyond standard docking and QSAR, more advanced computational methods provide deeper insights into molecular behavior. These approaches often require greater computational resources but can yield more accurate and dynamic information.

Advanced techniques include:

Molecular Dynamics (MD) Simulations: This method simulates the movement of atoms and molecules over time, providing a dynamic view of how a ligand interacts with its target, accounting for protein flexibility and solvent effects. mdpi.comnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the most critical part of the system (e.g., the active site) with high-level quantum mechanics for accuracy, while the rest of the system is treated with more efficient molecular mechanics. wikipedia.org

Free Energy Perturbation (FEP): A physics-based method used to calculate the difference in binding free energy between two ligands, offering highly accurate predictions to guide lead optimization. schrodinger.com

Machine Learning and AI: Modern approaches integrate machine learning with physics-based simulations to accelerate calculations and improve the accuracy of predictions for properties like binding affinity and toxicity. nih.govnih.govrsc.org

These advanced methods are essential for refining our understanding of protein-ligand interactions and for the precise design of novel therapeutic agents. schrodinger.comrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ugm.ac.idjournals.co.za By solving Newton's equations of motion for a system, MD simulations can reveal how molecules like 4-Hydroxyvertixanthone change their shape (conformation) and interact with biological targets such as proteins. ugm.ac.idjournals.co.za

Conformational Analysis: The study of the different spatial arrangements of atoms in a molecule, or conformations, is crucial for understanding its biological activity. drugdesign.orgnobelprize.org Molecules are not static; they are flexible and can adopt various shapes. drugdesign.org MD simulations can map the potential energy surface of a molecule, identifying low-energy, stable conformations. drugdesign.org For the tricyclic xanthone core of this compound, these simulations can detail the flexibility of substituent groups and the planarity of the ring system, which are critical for its interaction with target molecules. mdpi.com While specific MD studies on this compound are not extensively published, the methodology is widely applied to the broader xanthone class. journals.co.zamdpi.com For instance, simulations on other xanthones have been used to assess their conformational stability when bound to enzyme active sites. ugm.ac.idjournals.co.za

Protein-Ligand Dynamics: Understanding how a small molecule (ligand), such as this compound, binds to a protein target is fundamental in drug discovery. MD simulations provide a dynamic picture of this binding process, going beyond the static view offered by molecular docking. ugm.ac.idugm.ac.id These simulations can predict the stability of the protein-ligand complex, identify key amino acid residues involved in the interaction, and calculate binding free energies. journals.co.zanih.gov Studies on various xanthone derivatives have utilized MD simulations lasting up to 100 nanoseconds to confirm that the ligand remains stably bound within the active site of target proteins like the Epidermal Growth Factor Receptor (EGFR) or Angiotensin-Converting Enzyme 2 (ACE2). ugm.ac.idugm.ac.idnih.gov The stability is often assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms over the course of the simulation. journals.co.zajournals.co.za Such analyses could be applied to this compound to predict its interactions with potential biological targets and understand the dynamic nature of these interactions.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. researchgate.netwikipedia.org These methods solve approximations of the Schrödinger equation to provide detailed information on electron distribution, orbital energies, and other molecular properties that govern a molecule's reactivity and physical characteristics. wikipedia.orgarxiv.org

Electronic Structure and Reactivity: DFT calculations can determine the distribution of electron density across the this compound molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which highlights regions of negative and positive electrostatic potential. mdpi.com These maps help identify sites prone to electrophilic or nucleophilic attack, thus predicting the molecule's chemical reactivity. mdpi.com Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons, which is crucial for understanding its role in chemical reactions and its interaction with biological targets. mdpi.comresearchgate.net While specific DFT studies detailing the full electronic profile of this compound are limited, calculations on the parent xanthone structure have been performed to understand its charge distribution and reactivity. mdpi.comresearchgate.net

Public databases provide several computed properties for this compound derived from QM-based methods, offering a snapshot of its physicochemical profile.

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₆H₁₂O₆ PubChem nih.gov
Molecular Weight 300.26 g/mol PubChem nih.gov
XLogP3-AA 2.5 PubChem nih.gov
Hydrogen Bond Donor Count 2 PubChem nih.gov
Hydrogen Bond Acceptor Count 6 PubChem nih.gov
Rotatable Bond Count 2 PubChem nih.gov
Topological Polar Surface Area 93.1 Ų PubChem nih.gov

This data is computationally generated and sourced from the PubChem database. nih.gov

In Silico Screening and Rational Design of Novel Analogs

In silico (computer-based) screening and rational drug design are essential strategies in modern drug discovery. frontiersin.orgnih.gov These approaches use the known structure of a compound like this compound as a starting point to identify or design new molecules (analogs) with potentially improved biological activity, better pharmacokinetic properties, or reduced toxicity. frontiersin.orgnih.gov

In Silico Screening: This process involves computationally screening large libraries of virtual compounds against a specific biological target to identify potential "hits." innovareacademics.innih.gov For a compound like this compound, an initial step is to evaluate its "drug-likeness" based on established criteria such as Lipinski's Rule of Five. innovareacademics.infrontiersin.org These rules use simple molecular descriptors to predict if a compound is likely to have good oral bioavailability. Computational studies on large collections of xanthones have shown that many members of this class, including those with properties similar to this compound, adhere to these rules, making them attractive scaffolds for drug discovery. frontiersin.orginnovareacademics.in

Table 2: Drug-Likeness Profile of this compound (Based on Lipinski's Rule of Five)

Lipinski's Rule Parameter Value for this compound Rule (Guideline) Compliance
Molecular Weight 300.26 g/mol ≤ 500 g/mol Yes
LogP (XLogP3-AA) 2.5 ≤ 5 Yes
Hydrogen Bond Donors 2 ≤ 5 Yes
Hydrogen Bond Acceptors 6 ≤ 10 Yes

Data derived from PubChem computed properties. nih.gov

Rational Design of Novel Analogs: Rational design uses structural information from a lead compound and its biological target to guide the synthesis of new, improved analogs. researchgate.netmdpi.comsemanticscholar.org For this compound, which has shown weak activity against certain enzymes like α-glucosidase, rational design could be employed to modify its structure to enhance these interactions. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies, which correlate variations in a compound's structure with changes in biological activity, can be used to build predictive models. nih.govinnovareacademics.in These models can then guide the design of new xanthone derivatives with optimized properties, such as increased potency or better selectivity, before they are synthesized in the lab. nih.govinnovareacademics.in For example, computational studies on other xanthones have guided the design of analogs with enhanced binding affinity for targets like ketohexokinase or with specific physicochemical properties like polarity. mdpi.comresearchgate.net

Future Directions and Research Perspectives

Exploration of Novel Natural Sources and Uncharted Biosynthetic Pathways

4-Hydroxyvertixanthone has been identified from several fungal sources, highlighting the microbial world as a rich reservoir for its discovery. It has been isolated from the endophytic fungus Paraconiothyrium sp., specifically the YM 311593 strain sourced from the fruit of Azadirachta indica nih.gov. Additionally, it is known to be a metabolite produced by Microdiplodia species and the fungus Aspergillus sydowii evitachem.com. The endophytic nature of these fungi suggests a symbiotic relationship with their host plants, which may be crucial for the production of such secondary metabolites rsc.org.

The biosynthetic pathway of xanthones in fungi is understood to originate from the polyketide pathway nih.gov. However, the specific enzymatic steps and genetic clusters responsible for the biosynthesis of this compound remain uncharted. Future research should focus on genomic analysis of producing strains like Paraconiothyrium sp. to identify the specific polyketide synthase (PKS) and tailoring enzymes (e.g., cyclases, hydroxylases, methyltransferases) involved. Elucidating this pathway could enable heterologous expression in more amenable host organisms, leading to a sustainable and scalable production method.

Table 1: Known Fungal Sources of this compound

Fungal SpeciesHost/SourceReference
Paraconiothyrium sp. YM 311593Endophyte from Azadirachta indica fruit nih.gov
Microdiplodia sp.Not specified evitachem.com
Aspergillus sydowiiNot specified evitachem.com

Development of Highly Targeted and Efficient Synthetic Methodologies

While natural product isolation is crucial for discovery, chemical synthesis is essential for producing sufficient quantities for extensive research and development. Current synthetic strategies for the xanthone (B1684191) scaffold often involve harsh conditions or require multiple steps. Future work should aim to develop highly targeted and efficient synthetic methodologies specifically for this compound and its derivatives.

Modern synthetic approaches that could be explored include palladium-catalyzed cross-coupling reactions or the development of novel domino reactions to construct the tricyclic xanthone core in a more atom-economical fashion. The goal would be to create a synthetic route that is not only high-yielding but also allows for the easy introduction of functional groups at various positions on the xanthone scaffold. This would facilitate the generation of a library of analogs for structure-activity relationship studies.

Deeper Elucidation of Complex Molecular Mechanisms and Multi-targeting Capabilities

The therapeutic potential of xanthones is often attributed to their ability to interact with multiple biological targets. While the specific molecular mechanisms of this compound are not yet fully understood, studies on other xanthone derivatives have shown interactions with key proteins involved in cancer pathology, such as telomerase, cyclooxygenase-2 (COX-2), and cyclin-dependent kinase-2 (CDK2) nih.gov. The antifungal activity of related compounds like globosuxanthone A against phytopathogens such as Fusarium graminearum and Botrytis cinerea suggests that this compound may also have specific enzymatic targets within fungal pathogens nih.gov.

Future research should employ a combination of proteomics, transcriptomics, and cellular assays to identify the primary and secondary targets of this compound. Investigating its effect on various signaling pathways will be crucial to understand its polypharmacological profile. This deeper understanding could reveal novel therapeutic applications and provide insights into potential synergistic effects with other agents.

Advanced SAR and Computational Design for Optimized and Selective Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. For xanthones, the nature, position, and number of substituents on the dibenzo-γ-pyrone core are critical for their biological activity nih.gov. For instance, studies on other xanthones have demonstrated that hydroxyl and methoxy (B1213986) groups significantly influence their inhibitory activity against enzymes like xanthine oxidase eurekaselect.com.

Advanced computational tools can accelerate the optimization process for this compound. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), can be used to build predictive models eurekaselect.com. These models, combined with molecular docking simulations, can help elucidate the specific interactions between this compound analogs and their target proteins nih.govresearchgate.net. This in silico approach will guide the rational design of new derivatives with improved potency, selectivity, and optimized physicochemical properties, ultimately leading to the development of more effective and targeted therapeutic agents researchgate.net.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.